molecular formula C21H24Br2N2O3 B12470390 6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-phenylhexanamide

6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-phenylhexanamide

Cat. No.: B12470390
M. Wt: 512.2 g/mol
InChI Key: RIBGKFHYHUNELX-UHFFFAOYSA-N
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Description

6-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5210(2),?]DECAN-4-YL}-N-PHENYLHEXANAMIDE is a complex organic compound characterized by its unique tricyclic structure and the presence of bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-N-PHENYLHEXANAMIDE typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Tricyclic Core: The tricyclic core is synthesized through a series of cyclization reactions. This step may involve the use of strong acids or bases as catalysts and requires precise control of temperature and reaction time.

    Bromination: The introduction of bromine atoms is achieved through bromination reactions, which typically use bromine or bromine-containing reagents. This step requires careful handling due to the reactivity of bromine.

    Amidation: The final step involves the formation of the amide bond, linking the tricyclic core to the phenylhexanamide group. This step often uses coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and requires an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-N-PHENYLHEXANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-N-PHENYLHEXANAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-N-PHENYLHEXANAMIDE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0(2),6]dec-4-yl)-N-phenylpropanamide
  • (8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0(2),6]dec-4-yl)acetic acid

Uniqueness

Compared to similar compounds, 6-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5210(2),?]DECAN-4-YL}-N-PHENYLHEXANAMIDE stands out due to its specific tricyclic structure and the presence of the phenylhexanamide group

Properties

Molecular Formula

C21H24Br2N2O3

Molecular Weight

512.2 g/mol

IUPAC Name

6-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-phenylhexanamide

InChI

InChI=1S/C21H24Br2N2O3/c22-18-13-11-14(19(18)23)17-16(13)20(27)25(21(17)28)10-6-2-5-9-15(26)24-12-7-3-1-4-8-12/h1,3-4,7-8,13-14,16-19H,2,5-6,9-11H2,(H,24,26)

InChI Key

RIBGKFHYHUNELX-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)CCCCCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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